what is Nitro-paps and its chemical structure
what is Nitro-paps and its chemical structure
An In-Depth Technical Guide to Nitro-PAPS
Introduction
Nitro-PAPS, with the full chemical name 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium (B8443419) salt dihydrate, is a highly sensitive and water-soluble chromogenic reagent.[1][2] As a member of the pyridylazo compound family, it is extensively utilized in analytical chemistry and clinical diagnostics for the colorimetric determination of various metal ions.[3][4] Its primary mechanism involves forming vibrant, water-soluble chelate complexes with metal ions, which induces a significant and quantifiable shift in its absorption spectrum.[1][3] This property allows for the precise measurement of trace metals in complex biological and environmental samples.[1] More recently, its application has expanded into molecular biology for the visual detection of DNA amplification.[5]
Chemical Properties and Structure
Nitro-PAPS is a synthetic azo compound characterized by a nitro group on a pyridyl ring linked to a substituted phenol (B47542). This structure is responsible for its chromogenic properties upon chelation with metal ions.
Chemical Structure Representation
While a detailed 2D chemical structure is complex, its composition can be understood by its primary functional groups: a nitro-pyridylazo chelating group, a phenol ring, and an N-propyl-N-(sulfopropyl)amino solubilizing group. The SMILES (Simplified Molecular-Input Line-Entry System) notation for the monosodium salt is CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)--INVALID-LINK--[O-])O.[Na+].[6]
Table 1: Chemical and Physical Properties of Nitro-PAPS
| Property | Value | References |
| CAS Number | 143205-66-7 | [4][7][8][9] |
| IUPAC Name | disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | [1] |
| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S·2H₂O | [4][7][9] |
| Molecular Weight | 503.45 g/mol | [4][7][9] |
| Appearance | Dark green to dark greenish-brown powder | [4][7][10] |
| Purity | ≥90% | [4][10] |
| Solubility | Soluble in water | [2][10] |
| Storage | 2–8 °C, protected from moisture and light | [4][10] |
Mechanism of Action
The core function of Nitro-PAPS is its ability to act as a chelating agent. It forms stable, colored complexes with divalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺).[3] The formation of the metal-ligand complex alters the electronic configuration of the molecule, causing a significant shift in its maximum absorbance wavelength (λmax) to the visible region, typically between 560-595 nm.[3][11] The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.[1][12]
The selectivity of Nitro-PAPS for a specific metal ion can be enhanced by controlling the reaction conditions, such as pH and the use of masking agents.[1] For instance, in serum zinc assays, other interfering ions are complexed with cyanide, while chloral (B1216628) hydrate (B1144303) is used to selectively demask the zinc ions, allowing them to react specifically with Nitro-PAPS.[2]
Table 2: Spectrophotometric Properties of Nitro-PAPS and its Metal Complexes
| Species | Max Wavelength (λmax) | Molar Absorptivity (ε) | Notes | References |
| Nitro-PAPS (free) | ~454 nm | > 50,000 L·mol⁻¹·cm⁻¹ | In buffer | [3][10] |
| Nitro-PAPS-Zn²⁺ Complex | ~574 nm | 14.5 x 10⁴ L·mol⁻¹·cm⁻¹ | In serum assay conditions | [2] |
| Various Metal Complexes | 563 – 593 nm | 10⁴ – 10⁵ L·mol⁻¹·cm⁻¹ | For Fe(II), Cu(II), Co(II), Ni(II), Zn(II) | [3] |
Key Applications and Experimental Protocols
Nitro-PAPS is a versatile reagent with applications ranging from clinical chemistry to molecular diagnostics.
Determination of Metal Ions in Biological Samples
A primary application of Nitro-PAPS is in the direct colorimetric assay of trace metals in serum, most notably zinc and iron.[2][12]
Experimental Protocol: Direct Colorimetric Assay of Serum Zinc [2][13]
This protocol outlines the measurement of zinc in serum, a common clinical diagnostic test.
-
Principle: Interfering metal ions in the serum sample are first bound and "masked" by forming cyanide complexes. Zinc ions are then selectively "demasked" using chloral hydrate, allowing them to react with Nitro-PAPS to form a colored complex.[2]
-
Reagent Preparation:
-
Procedure:
-
Pipette the sample (e.g., 20 µL serum), standard, and a blank into separate microwell plate wells or cuvettes.[2]
-
Add the combined reagent mixture containing Nitro-PAPS and demasking agents.
-
Incubate for a specified time at a controlled temperature (e.g., 5 minutes at room temperature).[13]
-
Read the absorbance of the sample and standard against the reagent blank at approximately 570-580 nm.[2][13]
-
-
Calculation: The zinc concentration in the sample is calculated based on the ratio of its absorbance to the absorbance of the standard.
Simultaneous Analysis of Heavy Metals by HPLC
Nitro-PAPS is also employed as an on-line pre-column derivatizing reagent in Ion Pair-Reversed Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[3][14] This technique allows for the simultaneous separation and quantification of multiple heavy metals, such as Cu(II), Co(II), Ni(II), and Fe(II), in water and other environmental samples.[3][14]
Colorimetric Detection of DNA Amplification
A novel application for Nitro-PAPS is in the visual detection of DNA amplification products from methods like Loop-mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR).[5][15]
-
Principle: The assay relies on the competitive binding of manganese ions (Mn²⁺) between Nitro-PAPS and pyrophosphate (PPi), a byproduct of DNA amplification.
-
Mechanism:
-
Initial State: Before amplification, Mn²⁺ ions are added to the reaction mix, where they form a purple-brown complex with Nitro-PAPS.[15]
-
During Amplification: As DNA polymerase incorporates dNTPs into the new DNA strand, PPi is released.
-
Final State: The newly generated PPi has a high affinity for Mn²⁺ and sequesters it from the Nitro-PAPS complex. This releases the free Nitro-PAPS dye, causing the solution to revert to its original yellow color.[5][15]
-
-
Readout: A simple visual color change from purple-brown (negative) to yellow (positive) indicates successful DNA amplification, eliminating the need for electrophoresis or fluorescence detection.[5]
References
- 1. Buy NITRO-PAPS DISODIUM SALT | 115408-94-1 [smolecule.com]
- 2. A sensitive, direct colorimetric assay of serum zinc using nitro-PAPS and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. Nitro-PAPS [sorachim.com]
- 5. Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-paps | C17H20N5NaO6S | CID 3082664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. watson-int.com [watson-int.com]
- 9. gerbu.de [gerbu.de]
- 10. Nitro-PAPS - Innovative Enzymes [innovativeenzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. medichem-me.com [medichem-me.com]
- 13. gest.joyadv.it [gest.joyadv.it]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. US11512342B1 - Compositions and methods for detecting pyrophosphate products of enzyme reactions using pyridylazoaniline dyes - Google Patents [patents.google.com]
